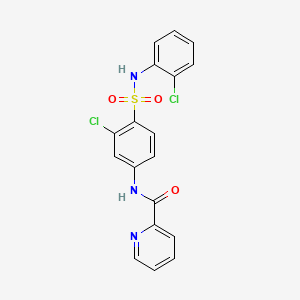

N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

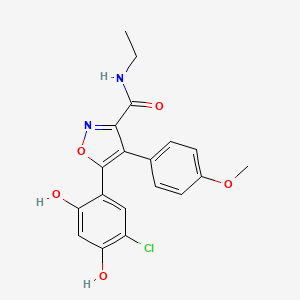

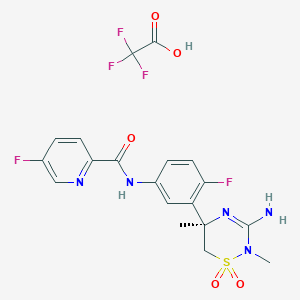

“N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide” is a chemical compound with the CAS Number: 1246086-78-1 . It has a molecular weight of 422.29 and its IUPAC name is N-{3-chloro-4-[(2-chloroanilino)sulfonyl]phenyl}-2-pyridinecarboxamide . The compound is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) .Applications De Recherche Scientifique

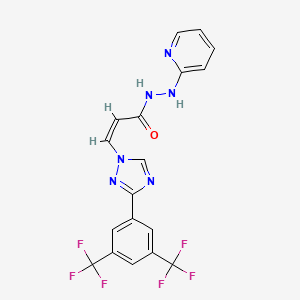

Radioligand Development for Brain Imaging : N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide, a derivative of N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide, was synthesized for use in PET imaging of mGlu4 in the brain. This compound showed improved binding affinity and was the first 18F-labeled mGlu4 radioligand, indicating potential for future human studies in brain imaging (Kil et al., 2014).

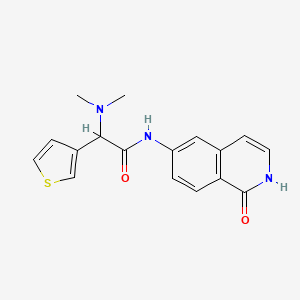

Organometallic Chemistry : In organometallic chemistry, N-(aryl)picolinamides, related to the N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide, are used to form complexes with metals like iridium and ruthenium. These complexes are studied for their structure, properties, and potential applications in catalysis and coordination chemistry (Dasgupta et al., 2008; Nag et al., 2007).

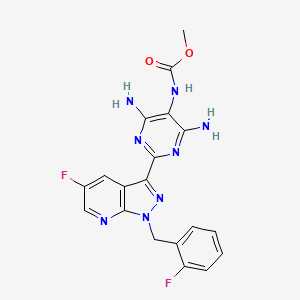

Pharmacological Research : N-Phenylsulfonyl-1H-pyrrole picolinamides, related to the compound , have been synthesized as novel positive allosteric modulators of mGlu4. These compounds are researched for their potential in treating various neurological disorders (Gogliotti et al., 2016).

PET Radiotracer Synthesis : Another application in imaging includes the synthesis of N-(4-chloro-3-[(11)C]methoxyphenyl)-2-picolinamide ([(11)C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4). This radiotracer is used for investigating mGlu4 expression in vivo under various conditions (Kil et al., 2013).

Antimicrobial Agent Synthesis : There's also research on the synthesis of N-substituted sulfanilamide derivatives and their potential as antimicrobial agents. These compounds are characterized for their structural and thermal properties and tested against various bacterial and fungal strains (Lahtinen et al., 2014).

Cancer Research : In cancer research, the binding mode of picolinamide derivatives in organometallic complexes has shown significant influence on cancer cell cytotoxicity. This highlights the potential of these compounds in developing anticancer drugs (van Rijt et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCGJXBIHHIEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677379 |

Source

|

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide | |

CAS RN |

1246086-78-1 |

Source

|

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)

![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)

![Verticillin A [MI]](/img/structure/B611668.png)

![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)